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molecular formula C13H9N3O2 B188108 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 3323-26-0

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Cat. No. B188108
M. Wt: 239.23 g/mol
InChI Key: SNBCSKCONKUZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614238B2

Procedure details

5.00 g (20.49 mmol) 2-Bromo-1-(4-nitrophenyl)-ethanone and 3.86 g (40.98 mmol) 2-aminopyridine are heated to reflux in 50 mL acetonitrile for 3 hours. The mixture is allowed to cool to RT. The solvent is evaporated. The residue is suspended in ethanol and alkalinized with ammonia solution. The precipitate is filtered off, washed with diethyl ether and dried.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1)=O.[NH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1>C(#N)C>[N+:11]([C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:14]=[C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][N:16]3[CH:2]=2)=[CH:6][CH:7]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
3.86 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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